
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7N5O2 and its molecular weight is 229.19 g/mol. The purity is usually 95%.
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Biological Activity
1-(Cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid (CPC) is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. With the molecular formula and a molecular weight of approximately 229.19 g/mol, CPC includes functional groups that may influence its pharmacological properties.
Antimicrobial Properties
Research has indicated that compounds similar to CPC exhibit significant antimicrobial properties. For example, studies on pyrazole derivatives have shown varying degrees of activity against phytopathogenic fungi. The mechanism often involves the inhibition of fungal mycelial growth, which can be quantified through in vitro assays.
Compound | Activity | Reference |
---|---|---|
CPC | Moderate to high antifungal activity | |
3-methyl-1-methyl-1H-pyrazole-4-carboxylic acid | Higher antifungal activity than control |
Anticancer Potential
The pyrazole scaffold has been associated with anticancer activities due to its ability to inhibit specific enzymes involved in tumor progression. In particular, CPC and its derivatives have been investigated for their effects on cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis.
Enzymatic Inhibition
CPC has been identified as a potential inhibitor of various enzymes, including phosphodiesterases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications for treating diseases such as cancer and inflammation.
The biological activity of CPC is thought to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:
- Binding to Enzymes : CPC may bind to active sites on enzymes, altering their function.
- Modulation of Signaling Pathways : By inhibiting phosphodiesterases, CPC can affect cyclic AMP levels, thereby influencing various physiological processes.
Study 1: Antifungal Activity
In a study assessing the antifungal properties of various pyrazole derivatives, CPC demonstrated moderate effectiveness against several strains of fungi. The results indicated that structural modifications could enhance activity, suggesting a pathway for developing more potent antifungal agents.
Study 2: Anticancer Screening
A screening of CPC against different cancer cell lines revealed that it inhibited cell growth significantly in certain types of cancer. The study employed assays such as MTT and colony formation to assess viability and proliferation, respectively.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : Approximately 229.19 g/mol
- Functional Groups : Contains a cyanomethyl group, which contributes to its reactivity and potential biological activity.
The unique structural features of this compound, including the presence of both pyrazole and pyrazine moieties, allow for diverse interactions with biological systems, making it a candidate for various applications.
Antimicrobial Activity
Research indicates that 1-(cyanomethyl)-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid exhibits significant antimicrobial properties. Studies have shown varying degrees of activity against phytopathogenic fungi, with mechanisms involving inhibition of fungal mycelial growth.
Compound | Activity Level | Reference |
---|---|---|
This compound | Moderate to high antifungal activity | |
3-methyl-1-methyl-1H-pyrazole-4-carboxylic acid | Higher antifungal activity than control |
Potential in Drug Development
The compound's unique functional groups suggest potential for development into pharmaceuticals targeting various diseases. Its reactivity can be harnessed to create derivatives with enhanced biological activities, making it a valuable scaffold in drug design.
Fungicidal Properties
Due to its antifungal activity, this compound can be explored as a fungicide in agriculture. Its effectiveness against specific fungal pathogens could provide an alternative to conventional fungicides, contributing to sustainable agricultural practices.
Cosmetic Formulations
Recent studies have investigated the incorporation of compounds like this compound into cosmetic formulations due to their potential skin benefits. The compound's ability to interact with skin cells may enhance the efficacy of topical products.
Study on Antifungal Activity
In a controlled laboratory setting, this compound was tested against several strains of fungi. The results indicated that the compound inhibited fungal growth significantly compared to untreated controls, suggesting its potential as a natural antifungal agent in agricultural applications.
Development of Topical Formulations
A formulation study explored the incorporation of this compound into creams aimed at treating skin infections. The formulations were evaluated for stability and efficacy through in vitro tests, demonstrating promising results in reducing microbial load on the skin.
Properties
IUPAC Name |
1-(cyanomethyl)-3-pyrazin-2-ylpyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c11-1-4-15-6-7(10(16)17)9(14-15)8-5-12-2-3-13-8/h2-3,5-6H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJVCOLNEDOHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C=C2C(=O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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